2'-deoxyguanosine 3'-monophosphate sodium salt

32P-postlabeling DNA adduct detection T4 polynucleotide kinase

Generic 5'-dGMP cannot substitute for 3'-terminal phosphate applications-T4 polynucleotide kinase phosphorylation efficiencies span 0.5%-100% across adduct types, and only the 3'-phosphate terminus is the obligatory substrate for 32P-postlabeling. This disodium salt enables direct aqueous dissolution without pH adjustment artifacts. • Scaffold for C-C8 OTA-3'-dGMP & alkylated adduct standards validated in rodent toxicology (half-lives 250-440 min at 37°C) • Defined substrate for 3'-5' exonuclease characterization (EC 3.1.30.1) with measurable kinetic parameters • Enables enzymatic synthesis of 3',5'-c-di-GMP analogs via DncV cyclase ≥98% HPLC, white powder, -20°C storage, ambient shipping.

Molecular Formula C10H14N5NaO7P
Molecular Weight 370.21 g/mol
CAS No. 102814-03-9
Cat. No. B1139534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-deoxyguanosine 3'-monophosphate sodium salt
CAS102814-03-9
Molecular FormulaC10H14N5NaO7P
Molecular Weight370.21 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+]
InChIInChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/t4-,5+,6+;/m0./s1
InChIKeyGEGFTMKCNORDFG-FPKZOZHISA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2'-Deoxyguanosine 3'-Monophosphate Sodium Salt (CAS 102814-03-9) — A Position-Specific Nucleotide for 3'-Phosphate-Dependent Applications


2'-Deoxyguanosine 3'-monophosphate sodium salt (3'-dGMP·Na2), with CAS number 102814-03-9, is a synthetic deoxyribonucleotide monophosphate derivative of guanosine characterized by a single phosphate group esterified specifically at the 3'-position of the 2'-deoxyribose moiety and formulated as the disodium salt [1]. The compound is distinguished by its free acid molecular weight of 347.22 g/mol, with the disodium salt form exhibiting a molecular weight of 391.19 g/mol (molecular formula: C10H12N5Na2O7P), and is typically supplied as a white powder with purity specifications of ≥95–98% determined by HPLC [2]. Unlike the metabolically ubiquitous 5'-monophosphate isomer, the 3'-monophosphate configuration confers distinct biochemical recognition properties that preclude its functional substitution in assays and synthetic routes requiring a 3'-terminal phosphate group [3].

Why 3'-dGMP·Na2 (CAS 102814-03-9) Cannot Be Substituted with 5'-dGMP or 2'-Deoxynucleoside 3'-Phosphate Analogs


Procurement decisions for 2'-deoxyguanosine 3'-monophosphate sodium salt cannot rely on generic nucleotide substitution for three fundamental reasons. First, the 3'-phosphate configuration determines the compound's ability to serve as a terminus in enzymatic reactions; T4 polynucleotide kinase, for instance, phosphorylates 3'-dGMP-derived adducts with efficiencies ranging from 0.5% to 100% depending on the specific alkyl substituent, a selectivity profile that does not translate to 5'-isomers or other 2'-deoxynucleoside 3'-monophosphates [1]. Second, the sodium salt formulation significantly enhances aqueous solubility compared to the free acid form, with salt formation being the most preferred approach for developing liquid formulations for parenteral administration and solid dosage forms requiring rapid dissolution [2]. Third, in specialized applications such as DNA adduct analysis, the 3'-dGMP scaffold is irreplaceable: 3'-dGMP adduct standards are required for the 32P-postlabelling assay, and their demonstrated half-lives at 37°C and neutral pH (ranging from approximately 250 min to 440 min depending on the adduct type) must be accounted for in assay design—stability parameters that differ substantially from those of 5'-dGMP analogs [3].

Quantitative Differentiation Evidence: 2'-Deoxyguanosine 3'-Monophosphate Sodium Salt (CAS 102814-03-9) vs. Structural Analogs


Differential Phosphorylation Efficiency of 3'-dGMP Alkyl Adducts by T4 Polynucleotide Kinase: A Selectivity Benchmark for 32P-Postlabeling Assay Optimization

In a direct head-to-head comparison of purified 7-alkyl-dGMP adducts as substrates for T4 polynucleotide kinase in the 32P-postlabeling reaction, phosphorylation efficiencies differed by two orders of magnitude across structural analogs [1]. 7-methyl-dGMP achieved complete phosphorylation down to 1 fmol (100% efficiency at the tested range), whereas 7-ethyl-dGMP exhibited only 1.5% efficiency and 7-hydroxyethyl-dGMP exhibited 0.5% efficiency under identical assay conditions [1]. The proportions phosphorylated remained uniform across the concentration range tested for each adduct, indicating that the observed differences reflect intrinsic substrate recognition rather than concentration-dependent artifacts [1].

32P-postlabeling DNA adduct detection T4 polynucleotide kinase enzyme substrate specificity carcinogenesis research

Stability Half-Life Characterization of 3'-dGMP Alkyl Adducts at Physiological Temperature: Implications for 32P-Postlabelling Assay Design and Adduct Standard Procurement

Quantitative stability analysis of 3'-dGMP 7-alkylation adducts at 37°C and neutral pH revealed adduct-specific degradation kinetics with practical implications for assay workflow timing [1]. The half-life of disappearance for 7-methyl-dGMP was approximately 250 min (4.2 h), while 7-hydroxyethyl-dGMP exhibited a longer half-life of approximately 340 min (5.7 h), and the α-isomers of styrene oxide adducts displayed the longest half-life at approximately 440 min (7.3 h) [1]. In all cases, the main degradation product was the corresponding guanine adduct via depurination [1]. These stability parameters are adduct-specific and cannot be inferred from the parent 3'-dGMP molecule or from 5'-dGMP analogs [1].

adduct stability DNA damage quantification 32P-postlabeling half-life determination toxicology standards

Sodium Salt Formulation Advantage: Enhanced Aqueous Solubility and Dissolution Rate Compared to Free Acid Form for Liquid Formulation Development

Pharmaceutical salt formation principles establish that sodium salts of weakly acidic nucleotides exhibit substantially higher aqueous solubilities and dissolution rates than their corresponding free acid forms [1]. Salt formation is the most common and effective method of increasing solubility and dissolution rates of acidic compounds, with dissolution rates of salt forms under physiological pH conditions being much higher than those of respective free acid forms due to higher solubility in the aqueous diffusion layer surrounding the solid [1]. Pronounced differences in rates and extents of absorption have been documented for sodium salts compared to their free acid counterparts across multiple compound classes [1]. The disodium salt formulation of 3'-dGMP (molecular weight 391.19 g/mol, empirical formula C10H12N5Na2O7P) is supplied as a water-soluble white powder, enabling direct aqueous dissolution for biochemical assays without requiring pH adjustment or organic co-solvents .

salt formulation aqueous solubility dissolution rate liquid formulation nucleotide handling

Structural and Stereochemical Identity of 3'-dGMP·Na2: Distinguishing Positional Isomerism from 5'-dGMP as a Determinant of Enzymatic Recognition and Metabolic Fate

The phosphate group location at the 3'-position versus the 5'-position fundamentally distinguishes 3'-dGMP from the metabolically ubiquitous 5'-dGMP [1]. While 5'-dGMP serves as a substrate for guanylate kinase (EC 2.7.4.8) and is a direct precursor to dGDP and dGTP in DNA synthesis, 3'-dGMP is specifically hydrolyzed by deoxyribonuclease 3'-monophosphatase (EC 3.1.3.34) to yield 2'-deoxyguanosine and inorganic phosphate [1]. This reaction equation differs from the official Enzyme Commission reaction equation for related entries, underscoring the unique enzymatic handling of the 3'-monophosphate configuration [1]. The 3'-phosphate terminus is also the natural product of DNA strand cleavage by certain endonucleases and serves as the recognition element for enzymes including T4 polynucleotide kinase in the 32P-postlabeling assay [2].

positional isomerism enzymatic substrate specificity nucleotide metabolism deoxyribonuclease 3'-monophosphatase DNA damage repair

Recommended Research and Industrial Applications for 2'-Deoxyguanosine 3'-Monophosphate Sodium Salt (CAS 102814-03-9) Based on Quantitative Differentiation Evidence


32P-Postlabeling Assay Standard Preparation for DNA Adduct Detection and Quantification

Based on the demonstrated differential phosphorylation efficiencies (100% for 7-methyl-dGMP, 1.5% for 7-ethyl-dGMP, 0.5% for 7-hydroxyethyl-dGMP) and adduct-specific half-lives (250–440 min at 37°C) documented in Section 3, 3'-dGMP sodium salt is the essential scaffold for preparing alkylated adduct standards required in 32P-postlabeling assays for carcinogen exposure biomonitoring [1]. The sodium salt formulation enables direct aqueous dissolution for adduct synthesis and HPLC purification, while the 3'-phosphate terminus is the obligatory substrate for T4 polynucleotide kinase-catalyzed 32P-incorporation [1]. Researchers must select adduct standards with appropriate stability profiles (e.g., 7-hydroxyethyl-dGMP for extended assays) and account for phosphorylation efficiency differences that can introduce up to 66.7-fold quantification bias if uncalibrated [1].

Enzymatic Characterization of 3'-5' Exonuclease Activity and DNA Polymerase Fidelity Studies

The 3'-monophosphate configuration of this compound makes it the appropriate substrate or product standard for characterizing 3'-5' exonuclease activities that specifically recognize 3'-terminal phosphates, as demonstrated by enzyme commission entry EC 3.1.30.1, which lists 3'-dGMP as a defined substrate with measurable kinetic parameters [2]. Under nonpolymerization conditions, 3'-5' exonucleases hydrolyze 3'-terminal mispairs with distinct efficiencies, and 3'-dGMP serves as both a model substrate and a quantification standard for monitoring exonucleolytic cleavage [3]. The disodium salt formulation facilitates preparation of assay-ready solutions at defined concentrations without pH adjustment artifacts.

Synthesis of Cyclic Dinucleotide Analogs via Enzymatic Cyclization

The 3'-phosphate group of 3'-dGMP provides the requisite 3'-terminal phosphorylation for enzymatic synthesis of 3',5'-linked cyclic dinucleotide analogs, including c-di-GMP derivatives, using promiscuous cyclic-AMP-GMP synthetases such as DncV [4]. The sodium salt form's aqueous solubility is critical for maintaining consistent substrate concentrations during enzymatic cyclization reactions, which are typically conducted in aqueous buffer systems at neutral pH [5]. This application leverages the positional specificity of the 3'-phosphate group—a structural feature that 5'-dGMP cannot provide for generating 3',5'-cyclic products.

Reference Standard for Ochratoxin A and Environmental Carcinogen DNA Adduct Identification

As documented in the toxicology literature, the C-C8 OTA-3'-dGMP adduct standard has been validated by 32P-postlabeling to comigrate with the major DNA lesion detected in rat kidney following chronic ochratoxin A exposure, as well as with one of four adducts detected in pig kidney following subacute toxin exposure [6]. The availability of 3'-dGMP sodium salt as the starting material for synthesizing these adduct standards enables reproducible preparation of authenticated reference materials for environmental and food safety toxicology studies. The demonstrated stability characteristics of 3'-dGMP adducts (Section 3, Evidence Item 2) inform appropriate storage and handling protocols for these reference standards [1].

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